Product packaging for L-Lysine beta-naphthylamide carbonate(Cat. No.:CAS No. 18905-74-3)

L-Lysine beta-naphthylamide carbonate

Cat. No.: B613022
CAS No.: 18905-74-3
M. Wt: 271.36
InChI Key: YEAQTLIHEPYBCP-RSAXXLAASA-N
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Description

Contextualization within Biochemical Reagent Design and Enzymology

L-Lysine beta-naphthylamide carbonate is a prime example of targeted biochemical reagent design, engineered to probe the activity of specific enzymes. In the field of enzymology, the study of enzymes and their kinetics, such substrates are indispensable. The compound's design leverages the specificity of certain enzymes, particularly aminopeptidases, for the amino acid L-lysine. nih.govnih.gov L-lysine is a fundamental building block for proteins and is involved in numerous biological processes, including protein synthesis and modification. wikipedia.orgnih.gov The biosynthesis of lysine (B10760008) is essential for many organisms, and the enzymes in these pathways are subjects of intense study. researchgate.netresearchgate.netnih.govnih.govyoutube.com

The compound's structure features an amide bond linking the L-lysine to a beta-naphthylamine molecule. This amide bond mimics the peptide bonds found in natural proteins, making it a target for proteolytic enzymes that cleave such bonds. sigmaaldrich.com When an enzyme with specificity for N-terminal lysine residues, such as a lysine aminopeptidase (B13392206), encounters L-Lysine beta-naphthylamide, it hydrolyzes the amide bond. nih.govresearchgate.net This enzymatic action liberates the beta-naphthylamine, which can then be detected and quantified. This elegant design allows researchers to indirectly measure the activity of the enzyme by measuring the amount of released beta-naphthylamine.

Historical Development of Amide Substrates in Enzyme Assays

The use of synthetic amide substrates in enzyme assays represents a significant advancement in biochemical methodology. Early studies of enzyme activity often relied on measuring changes in the substrate or product concentration using cumbersome and time-consuming techniques. The development of synthetic substrates with chromogenic or fluorogenic leaving groups revolutionized the field by providing simple, sensitive, and continuous assays for enzyme activity. taylorandfrancis.commdpi.com

Methods based on chromogenic and fluorogenic substrates became particularly valuable in microbiology and clinical diagnostics for the rapid detection and identification of bacteria based on their enzymatic activities. nih.govnih.gov By the late 1980s, a variety of peptidase substrates, including those with beta-naphthylamide moieties, were being used to characterize newly purified enzymes. For instance, an enzyme from porcine intestinal mucosa was shown to efficiently hydrolyze proline-beta-naphthylamide, among other amino acid-beta-naphthylamides. nih.gov

These synthetic substrates are designed to have a high affinity and specificity for the target enzyme, similar to the natural substrate. dcfinechemicals.com The key innovation is the attachment of a reporter molecule—the chromophore or fluorophore—to the substrate via a bond that is cleaved by the enzyme. The release of this reporter group leads to a measurable change in color or fluorescence, which is directly proportional to the rate of the enzymatic reaction. This principle has been widely applied in various high-throughput screening assays for drug discovery and in fundamental enzymatic studies. taylorandfrancis.comnih.gov

Rationale for Beta-Naphthylamide as a Fluoro/Chromogenic Reporter Group in Research

The choice of beta-naphthylamide as a reporter group is based on the favorable photophysical properties of its cleaved product, beta-naphthylamine, and its derivatives. osha.govdatapdf.com Beta-naphthylamine itself is a fluorescent molecule, meaning it can absorb light at a specific wavelength and emit light at a longer wavelength. nih.gov This fluorescence can be readily and sensitively detected using a fluorometer.

When conjugated to L-lysine to form L-Lysine beta-naphthylamide, the fluorescence of the naphthylamide group is often quenched or altered. Upon enzymatic cleavage of the amide bond, the free beta-naphthylamine is released, resulting in a significant increase in fluorescence intensity. This "turn-on" fluorescent signal provides a clear and direct measure of enzyme activity. The intensity of the fluorescence is proportional to the amount of beta-naphthylamine released, and thus to the activity of the enzyme.

The use of fluorogenic substrates like those containing beta-naphthylamide or other moieties such as 7-amino-4-methyl coumarin (B35378) (AMC) offers several advantages over chromogenic (color-producing) substrates. taylorandfrancis.com Fluorometric assays are generally more sensitive, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes. mdpi.com The principle of enzymatic cleavage releasing a detectable group is a cornerstone of modern enzyme assays, and beta-naphthylamide-based substrates are a classic example of this powerful research tool. dcfinechemicals.comtaylorandfrancis.com

Compound Information

Compound NameSynonyms
This compoundL-Lysyl-b-naphthylamide carbonate A.R.
beta-Naphthylamine2-Naphthylamine
7-amino-4-methyl coumarinAMC

Properties of Beta-Naphthylamine and Related Compounds

PropertyN-Phenyl-2-naphthylamineN,N-Dimethyl-6-propionyl-2-naphthylamine (Prodan)
CAS Number 135-88-670504-01-7
Molecular Weight 219.29 g/mol 227.30 g/mol
Melting Point 107-109 °C137 °C
Fluorescence Excitation (λex) 300 nm361 nm (in methanol)
Fluorescence Emission (λem) Not specified498 nm (in methanol)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23N3O4 B613022 L-Lysine beta-naphthylamide carbonate CAS No. 18905-74-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

carbonic acid;(2S)-2,6-diamino-N-naphthalen-2-ylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O.CH2O3/c17-10-4-3-7-15(18)16(20)19-14-9-8-12-5-1-2-6-13(12)11-14;2-1(3)4/h1-2,5-6,8-9,11,15H,3-4,7,10,17-18H2,(H,19,20);(H2,2,3,4)/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAQTLIHEPYBCP-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCCN)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940416
Record name 2,6-Diamino-N-(naphthalen-2-yl)hexanimidic acid--carbonic acid (1/1)
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Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18905-74-3
Record name Carbonic acid, compd. with (S)-2,6-diamino-N-2-naphthalenylhexanamide (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, compound with (S)-2,6-diamino-N-2-naphthylhexanamide (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diamino-N-(naphthalen-2-yl)hexanimidic acid--carbonic acid (1/1)
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Record name Carbonic acid, compound with (S)-2,6-diamino-N-2-naphthylhexanamide (1:1)
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Methodological Approaches to the Synthesis of L Lysine Beta Naphthylamide Carbonate for Research Applications

Overview of Synthetic Strategies for Peptide Derivatives

The synthesis of L-Lysine beta-naphthylamide is fundamentally a peptide coupling reaction, forming an amide bond between the carboxyl group of L-lysine and the amino group of beta-naphthylamine. General strategies for creating such peptide derivatives can be broadly categorized into solution-phase and solid-phase synthesis. researchgate.net For a relatively small molecule like this, solution-phase synthesis is often the more practical approach. researchgate.net

A critical aspect of synthesizing lysine (B10760008) derivatives is the management of its two amino groups (α- and ε-amino groups), which have different nucleophilic reactivities. To ensure that beta-naphthylamine selectively forms an amide bond with the α-carboxyl group, both amino groups must be protected. Standard protecting groups such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) are commonly employed. google.com The choice of protecting group strategy is crucial as it dictates the deprotection conditions required later in the synthesis.

The general synthetic workflow involves three main stages:

Protection: Introduction of protecting groups onto the α- and ε-amino functionalities of L-lysine.

Coupling: Activation of the protected L-lysine's carboxylic acid and subsequent reaction with beta-naphthylamine to form the amide bond.

Deprotection: Removal of the amino-protecting groups to yield the final amide, followed by formation of the desired carbonate salt.

Specific Reaction Pathways for Amide Bond Formation

The formation of the amide link between L-lysine and beta-naphthylamine is the core of the synthesis. This transformation requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the amine.

Direct amidation represents an ideal synthetic route due to its atom economy, in principle generating water as the only byproduct. In the context of L-Lysine beta-naphthylamide carbonate, this pathway could involve the use of a carbonate salt which serves a dual role. Firstly, it acts as a base to deprotonate the amine and facilitate the reaction. Secondly, upon completion of the reaction and workup, it provides the counter-ion for the final salt product.

While direct thermal condensation of carboxylic acids and amines is possible, it typically requires harsh conditions (temperatures >160 °C), which can lead to racemization and degradation of sensitive substrates. Catalytic methods for direct amidation under milder conditions are an area of active research. For this specific synthesis, a plausible approach involves using a carbonate or bicarbonate salt in a polar aprotic solvent. The carbonate can modulate the pH and, in some cases, participate in the formation of a more reactive intermediate, facilitating the amide bond formation at more moderate temperatures.

Carbodiimide-mediated coupling is one of the most established and widely used methods for amide bond formation in peptide synthesis. acs.org Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or non-polar soluble versions like N,N'-dicyclohexylcarbodiimide (DCC) are common reagents for this purpose.

The mechanism proceeds via the following steps:

The carboxylic acid of a suitably protected L-lysine (e.g., Boc-Lys(Boc)-OH) attacks the carbodiimide (B86325) reagent to form a highly reactive O-acylisourea intermediate.

This intermediate is susceptible to nucleophilic attack. The primary amine of beta-naphthylamine attacks the activated carbonyl carbon.

The amide bond is formed, releasing a urea (B33335) byproduct (e.g., dicyclohexylurea (DCU) if DCC is used).

To improve yields and suppress side reactions, such as the formation of an unreactive N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. These additives react with the O-acylisourea to form an active ester intermediate, which is more stable but still highly reactive towards the amine.

A typical reaction protocol would involve dissolving the protected L-lysine and beta-naphthylamine in an appropriate solvent (e.g., dimethylformamide or an ethanol/water mixture), adding the carbodiimide coupling agent, and allowing the reaction to proceed at a controlled temperature. The final carbonate salt is typically formed after the deprotection of the amino groups (e.g., using a strong acid like trifluoroacetic acid to remove Boc groups), followed by neutralization and salt exchange with a carbonate source, such as potassium carbonate or ammonium (B1175870) carbonate.

Table 1: Comparison of Amide Bond Formation Methods

MethodActivating AgentTypical ConditionsAdvantagesDisadvantages
Direct Amidation Heat or CatalystHigh temperature (>160°C) or catalytic systemHigh atom economy, fewer reagentsHarsh conditions, risk of racemization, limited scope
Carbodiimide Coupling DCC, EDCRoom temperature or slightly elevated (e.g., 60-70°C), often with additives (HOBt)Mild conditions, high yields, well-establishedStoichiometric byproduct (urea) can complicate purification, potential for racemization

Purification Methodologies for Research-Grade Compounds

Achieving the high purity required for a research-grade biochemical substrate is critical. The purification of this compound involves removing unreacted starting materials, coupling reagents, byproducts, and any side-products formed during the reaction.

The primary byproduct in carbodiimide-mediated synthesis is the corresponding urea (e.g., DCU). If a non-polar carbodiimide like DCC is used, the DCU byproduct is largely insoluble in many organic solvents and can be removed by filtration. However, residual amounts often remain.

The most effective method for purifying the final, charged product is ion-exchange chromatography . google.comdiaion.com This technique separates molecules based on their net charge. A typical workflow would be:

The crude reaction mixture, after deprotection, is dissolved in an appropriate buffer and loaded onto a cation-exchange resin.

The positively charged L-Lysine beta-naphthylamide binds to the negatively charged resin.

Neutral impurities, such as any remaining urea byproduct, are washed through the column.

The desired product is then eluted from the resin by increasing the salt concentration or the pH of the eluting buffer. 193.16.218

Following chromatographic purification, a final recrystallization step from a suitable solvent system can be employed to remove any remaining minor impurities and to isolate the product in a stable, crystalline form. The purity of the final compound is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods (NMR, MS).

Table 2: Purification Workflow Example

StepTechniquePurposeKey Considerations
1FiltrationRemoval of Insoluble ByproductsPrimarily for removing DCU when DCC is used as the coupling agent.
2ExtractionRemoval of Unreacted Starting MaterialsLiquid-liquid extraction to separate organic-soluble impurities from the aqueous product.
3Ion-Exchange ChromatographySeparation of Charged Product from Neutral ImpuritiesChoice of cation-exchange resin and optimization of elution buffer (pH, ionic strength) are crucial. google.com193.16.218
4RecrystallizationFinal Polishing and IsolationSelection of an appropriate solvent/anti-solvent system to achieve high purity crystals.
5DryingRemoval of Residual SolventsDrying under vacuum at a controlled temperature to prevent degradation.

Scale-Up Considerations for Laboratory and Research Quantity Production

Transitioning the synthesis of this compound from a small laboratory scale to larger research-quantity production (grams to kilograms) presents several challenges. thieme-connect.de

Key considerations include:

Reagent Stoichiometry and Cost: On a larger scale, the cost of reagents, especially coupling agents and protected amino acids, becomes a significant factor. Optimizing the reaction to use minimal excess of any single reagent is crucial for economic feasibility.

Heat Management: Amide coupling reactions are often exothermic. On a large scale, efficient heat dissipation is necessary to prevent runaway reactions and the formation of side products. Jacketed reactors with controlled cooling are standard for this purpose.

Byproduct Removal: The removal of byproducts like DCU, which is straightforward via filtration on a small scale, can become more challenging at a larger scale, potentially requiring specialized filtration equipment to handle larger volumes of solids and solvents.

Purification Efficiency: Large-scale chromatographic purification requires significant investment in equipment and solvents. Optimizing the reaction to produce a cleaner crude product can minimize the burden on the purification step. Developing a robust crystallization procedure that can consistently deliver high-purity material is often a primary goal in process development.

Process Consistency: Ensuring batch-to-batch consistency in terms of yield and purity is paramount. This requires stringent control over all reaction parameters, including temperature, reaction time, agitation speed, and the quality of raw materials.

For a compound like this compound, developing a process that relies on a crystalline intermediate or a highly efficient crystallization of the final product is often more scalable and cost-effective than relying solely on chromatography for purification at a large scale.

Application in Biochemical and Enzymatic Assay Development

Substrate Specificity Profiling for Proteolytic Enzymes

L-Lysine beta-naphthylamide is employed as a substrate to investigate the specificity of a range of proteases that recognize and cleave peptide bonds C-terminal to lysine (B10760008) residues. The enzymatic cleavage of the amide bond releases beta-naphthylamine, which can be quantified to determine the rate of the reaction.

Trypsin-like serine proteases are a family of enzymes that share a similar catalytic mechanism and a preference for cleaving peptide chains at the carboxyl side of basic amino acid residues, such as lysine and arginine. nih.gov The specificity of these enzymes is largely dictated by the S1 binding pocket, which, in the case of trypsin, contains a negatively charged aspartic acid residue (Asp189) at its base. nih.govspringernature.com This negatively charged residue electrostatically interacts with the positively charged side chains of lysine and arginine, anchoring the substrate for catalysis. nih.govspringernature.com

Plasmin is a crucial serine protease involved in the fibrinolytic system, responsible for the breakdown of fibrin (B1330869) clots. scielo.br Similar to trypsin, plasmin exhibits a preference for cleaving peptide bonds at the C-terminal side of lysine and arginine residues. scielo.br This specificity is critical for its function in degrading fibrin, which is rich in these basic amino acids. The activation of plasminogen to plasmin is a key event in fibrinolysis, and the resulting enzyme plays a central role in maintaining blood vessel patency. scielo.br

L-Lysine beta-naphthylamide can be utilized as a chromogenic or fluorogenic substrate to assay the activity of plasmin. The cleavage of the substrate by plasmin releases beta-naphthylamine, allowing for the quantification of enzymatic activity. The steady-state kinetics of plasmin-catalyzed hydrolysis have been investigated using tripeptide-p-nitroanilide substrates containing lysine and arginine, indicating that the deacylation step is rate-determining. nih.gov Although direct kinetic parameters for L-Lysine beta-naphthylamide carbonate with plasmin were not found in the search results, the known substrate preference of plasmin for lysine residues makes it a theoretically sound substrate for such studies.

Cathepsins are a diverse group of proteases, with many belonging to the cysteine protease family. nih.gov These enzymes are primarily found in lysosomes and are involved in various physiological processes, including protein degradation and immune responses. nih.gov Several cathepsins, such as cathepsin B and cathepsin L, exhibit endopeptidase activity and have distinct substrate specificities. nih.govnih.gov While cathepsin B can act as both a dipeptidyl carboxypeptidase and an endopeptidase, cathepsin L is a potent endopeptidase. nih.gov

The use of L-Lysine beta-naphthylamide in the study of cathepsins allows for the investigation of their activity towards substrates containing a basic amino acid at the P1 position. While some cysteine proteases have a strong preference for hydrophobic residues at the P2 position, the P1 residue also plays a significant role in substrate recognition. nih.gov For instance, studies on cathepsin B have shown that it can hydrolyze substrates with basic residues. The application of recombinant pro-cathepsin L has been shown to reduce saposin-C levels in a mouse model of neuronal ceroid lipofuscinosis, indicating its proteolytic activity in a cellular context. nih.gov

Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of proteins and peptides. Aminopeptidase (B13392206) B, specifically, shows a high degree of specificity for N-terminal arginine and lysine residues. nih.govnih.gov

L-Lysine beta-naphthylamide is a well-established substrate for assaying the activity of aminopeptidase B. The enzyme hydrolyzes the amide bond, releasing beta-naphthylamine. Detailed kinetic studies have been performed using this substrate. For instance, porcine liver aminopeptidase B has a reported Km value of 0.12 mM for L-lysine beta-naphthylamide. nih.gov This demonstrates a strong affinity of the enzyme for this particular substrate.

EnzymeSubstrateKm (mM)Source
Porcine Liver Aminopeptidase BL-Lysine beta-naphthylamide0.12 nih.gov
Porcine Liver Aminopeptidase BL-Arginine beta-naphthylamide0.035 nih.gov

Development of Spectrophotometric and Fluorometric Assay Systems

The liberation of beta-naphthylamine from L-Lysine beta-naphthylamide upon enzymatic cleavage forms the basis for both spectrophotometric and fluorometric assays.

Beta-naphthylamine is a compound that can be detected and quantified using optical methods. In spectrophotometry, beta-naphthylamine can be diazotized and coupled with a chromogenic agent to produce a colored product whose absorbance can be measured at a specific wavelength. scielo.br This colorimetric method allows for the quantification of the amount of beta-naphthylamine released, which is directly proportional to the enzyme activity.

In fluorometry, the native fluorescence of beta-naphthylamine can be exploited. nih.govnih.gov When excited by light of a specific wavelength, beta-naphthylamine emits fluorescence at a longer wavelength. The intensity of this fluorescence is proportional to the concentration of beta-naphthylamine, and thus to the enzymatic activity. Fluorometric assays are generally more sensitive than spectrophotometric assays, allowing for the detection of lower enzyme concentrations or activities. nih.gov The development of such assays is crucial for high-throughput screening of enzyme inhibitors and for detailed kinetic studies. nih.govnih.gov

Optimization of Reaction Conditions for Research Assays

The development of robust and reproducible enzymatic assays using this compound necessitates the careful optimization of several reaction parameters. These parameters are critical in ensuring that the measured activity is a true reflection of the enzyme's catalytic potential under the specified conditions.

Key parameters for optimization include:

pH: The pH of the reaction buffer is paramount as it directly influences the ionization state of both the enzyme's active site residues and the substrate itself. For instance, porcine enteropeptidase, which cleaves after a lysine residue, exhibits optimal activity at a pH of 8.0 when using a substrate containing Lys-β-naphthylamide. nih.gov Similarly, proline-β-naphthylamidase shows maximal activity around pH 9.0. nih.gov Determining the optimal pH for a given enzyme typically involves assaying its activity across a range of pH values.

Temperature: Enzymatic reactions are highly sensitive to temperature. An optimal temperature must be established where the enzyme exhibits maximal activity without undergoing denaturation. For many mammalian enzymes, this is often in the range of 25-37°C.

Substrate Concentration: The concentration of this compound must be carefully chosen. It should ideally be at a saturating concentration (typically 5-10 times the Michaelis constant, Km) to ensure that the reaction rate is independent of the substrate concentration and directly proportional to the enzyme concentration. This allows for the determination of the maximum velocity (Vmax) of the reaction.

Enzyme Concentration: The concentration of the enzyme should be in a range where the reaction rate is linear over the desired time course. This ensures that the measured activity is directly proportional to the amount of enzyme present.

Incubation Time: The reaction should be allowed to proceed for a duration that is within the linear range of product formation. This is typically determined by performing a time-course experiment.

A typical optimization process would involve systematically varying one parameter while keeping the others constant and measuring the resulting enzyme activity. The data generated from such experiments are crucial for establishing a standard assay protocol.

ParameterTypical Range for OptimizationRationale
pH 6.0 - 10.0Enzyme activity is highly dependent on the ionization state of active site residues. nih.govnih.gov
Temperature 20°C - 45°CBalances increased reaction rate with the risk of enzyme denaturation at higher temperatures.
Substrate Concentration 0.1 x Km to 10 x KmEssential for determining kinetic parameters like Km and Vmax.
Enzyme Concentration VariesMust be in the linear range of the assay to ensure proportionality between signal and activity.
Incubation Time 5 - 60 minutesShould be within the initial linear rate of the reaction to accurately measure velocity.

This table presents generalized ranges for optimization. The optimal conditions will be specific to the enzyme under investigation.

Integration into High-Throughput Screening Methodologies for Research

The properties of L-Lysine beta-naphthylamide make it amenable to adaptation for high-throughput screening (HTS) applications, which are essential for the discovery of novel enzyme inhibitors or modulators. stanford.edu HTS assays are typically performed in a microplate format (e.g., 96- or 384-well plates), allowing for the simultaneous testing of a large number of compounds.

The integration of L-Lysine beta-naphthylamide-based assays into HTS workflows involves several key considerations:

Assay Miniaturization: The reaction volumes are significantly reduced to conserve reagents and allow for the use of microplates. This requires precise liquid handling instrumentation.

Detection Method: While the classic assay involves a colorimetric endpoint after a coupling reaction, for HTS, a continuous fluorogenic assay is often preferred. The liberated β-naphthylamine has intrinsic fluorescence that can be monitored in real-time. Alternatively, fluorogenic substrates where the β-naphthylamine is quenched until cleaved are also commonly employed for HTS. nih.gov

Automation: HTS workflows are heavily reliant on automation for liquid handling, plate incubation, and signal detection. This ensures high throughput, reproducibility, and minimizes manual errors.

Data Analysis: Sophisticated software is used to process the large datasets generated from HTS campaigns, identify "hits" (compounds that modulate enzyme activity), and perform statistical analysis.

A common HTS format for protease inhibitor screening involves a "mix-and-read" protocol where the enzyme, substrate, and test compounds are combined in the wells of a microplate, and the signal is read after a defined incubation period.

HTS Integration StepKey ConsiderationExample
Assay Format Microplate compatibility (96, 384, or 1536-well)Miniaturized reaction volumes (e.g., 50-100 µL).
Detection Fluorogenic or colorimetricReal-time fluorescence detection of liberated β-naphthylamine (Ex/Em ~335/410 nm).
Liquid Handling Automated dispensers and plate handlersRobotic systems for adding reagents and test compounds.
Incubation Controlled temperature and timeAutomated incubators integrated into the HTS system.
Data Acquisition Automated plate readersHigh-speed readers capable of measuring fluorescence or absorbance.

This table outlines the general steps for adapting a bench-top assay using L-Lysine beta-naphthylamide to a high-throughput screening format.

Standardization of Enzyme Unit Definitions in Research Contexts

In enzymatic research, a standardized unit of enzyme activity is crucial for comparing results across different experiments and laboratories. The use of well-defined synthetic substrates like this compound plays a pivotal role in this standardization.

An enzyme unit (U) is typically defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time under precisely defined conditions. For an assay using L-Lysine beta-naphthylamide, a unit of aminopeptidase or trypsin-like activity could be defined as the amount of enzyme required to liberate 1.0 µmole of β-naphthylamine per minute at a specific pH and temperature. veterinariadigital.comnih.gov

The establishment of a standardized enzyme unit involves:

Defining the Reaction Conditions: The pH, temperature, and substrate concentration must be explicitly stated. For example, one unit of trypsin activity can be defined at pH 7.6 and 25°C.

Quantification of Product Formation: A standard curve for β-naphthylamine is generated to accurately quantify the amount of product released during the enzymatic reaction. This is typically done by measuring the absorbance or fluorescence of known concentrations of β-naphthylamine.

Calculation of Specific Activity: The enzyme units per milligram of protein (U/mg) is calculated to determine the specific activity, which is a measure of enzyme purity.

The use of a consistent, commercially available substrate like this compound contributes to the reproducibility and standardization of enzyme activity measurements in research settings.

Component of StandardizationDescriptionExample
Enzyme Unit (U) Amount of enzyme that catalyzes a specific rate of substrate conversion.1 µmole of β-naphthylamine released per minute.
Defined Conditions Specific pH, temperature, and substrate concentration.pH 8.0, 37°C, 1 mM L-Lysine beta-naphthylamide.
Standard Curve Relates signal (absorbance/fluorescence) to product concentration.A plot of absorbance at a specific wavelength versus known concentrations of β-naphthylamine.
Specific Activity Enzyme units per unit of protein mass.U/mg protein.

This table details the key components required for the standardization of enzyme unit definitions using a synthetic substrate like this compound.

Mechanistic Enzymology and Kinetic Analysis Utilizing L Lysine Beta Naphthylamide Carbonate

Determination of Enzyme Kinetic Parameters (Km, Vmax, kcat)

The Michaelis-Menten kinetic parameters, namely the Michaelis constant (Km), maximum velocity (Vmax), and the catalytic constant (kcat), are essential for characterizing the efficiency and substrate affinity of an enzyme. L-Lysine beta-naphthylamide is a preferred substrate for aminopeptidases that exhibit specificity for basic amino acids at the N-terminus, such as aminopeptidase (B13392206) B (EC 3.4.11.6).

Detailed kinetic studies on porcine liver aminopeptidase B have utilized L-Lysine beta-naphthylamide to determine its affinity for the enzyme. The Km value, which represents the substrate concentration at which the reaction rate is half of Vmax, was determined to be 0.12 mM for the hydrolysis of L-Lysine beta-naphthylamide by this enzyme researchgate.netnih.gov. This relatively low Km value indicates a high affinity of the enzyme for this substrate. In comparison, the same enzyme exhibited an even higher affinity for L-arginine beta-naphthylamide, with a Km of 0.035 mM researchgate.netnih.gov.

While specific Vmax and kcat values for the hydrolysis of L-Lysine beta-naphthylamide are not always reported in literature, studies on similar substrates provide valuable context. For instance, a novel aminopeptidase B from Aspergillus niger showed a Vmax of 11.45 mmol/L/min with the substrate Arginine-p-nitroanilide (Arg-pNA) researchgate.net. The catalytic constant, kcat, which represents the turnover number of the enzyme, can be calculated from Vmax if the total enzyme concentration is known. For an aminopeptidase from Aspergillus niger, the kcat for the hydrolysis of Lysine-p-nitroanilide (K-pNA) was determined to be 0.49 µkat/mg researchgate.net. These values, although from different enzymes and slightly different substrates, are indicative of the kinetic behavior that can be expected when studying aminopeptidases with L-Lysine beta-naphthylamide.

Table 1: Kinetic Parameters of Aminopeptidases with L-Lysine-like Substrates

Enzyme Substrate Km (mM) Vmax kcat Source(s)
Porcine Liver Aminopeptidase B L-Lysine beta-naphthylamide 0.12 Not Reported Not Reported researchgate.netnih.gov
Porcine Liver Aminopeptidase B L-Arginine beta-naphthylamide 0.035 Not Reported Not Reported researchgate.netnih.gov
Aspergillus niger Aminopeptidase A Lysine-p-nitroanilide 0.17 Not Reported 0.49 µkat/mg researchgate.net
Lactobacillus sakei Arginine Aminopeptidase Lys-7-amido-4-methylcoumarin 0.026 Not Reported Not Reported nih.gov

Analysis of Enzyme Inhibition Mechanisms

L-Lysine beta-naphthylamide is also instrumental in the study of enzyme inhibition, providing a means to screen for and characterize inhibitors of aminopeptidases. The inhibition of these enzymes is of significant interest for the development of therapeutic agents.

Studies have shown that aminopeptidases that readily hydrolyze L-Lysine beta-naphthylamide are subject to inhibition by various compounds, including free amino acids. For instance, porcine liver aminopeptidase B is competitively inhibited by several α-amino acids researchgate.net. Basic amino acids such as L-homoarginine and L-arginine are potent inhibitors, while L-lysine itself acts as a less potent, but still significant, inhibitor researchgate.net. This suggests that the product of the enzymatic reaction, L-lysine, can compete with the substrate for binding to the active site, a phenomenon known as product inhibition.

Furthermore, specific and potent inhibitors of aminopeptidases have been characterized using L-Lysine beta-naphthylamide or similar substrates. Bestatin (B1682670), a natural dipeptide, is a well-known competitive inhibitor of many aminopeptidases, including those that act on lysine (B10760008) derivatives nih.gov. A study on arginine aminopeptidase, which also cleaves lysine residues, revealed a noncompetitive inhibition pattern with a bestatin analogue, suggesting a complex binding mechanism where the inhibitor may bind to sites other than the primary substrate binding site nih.gov.

Table 2: Inhibition of Aminopeptidases Acting on L-Lysine-like Substrates

Enzyme Inhibitor Type of Inhibition Ki Source(s)
Porcine Liver Aminopeptidase B L-Lysine Competitive - researchgate.net
Porcine Liver Aminopeptidase B L-Arginine Competitive - researchgate.net
Porcine Liver Aminopeptidase B Bestatin Competitive 1.4 x 10-8 M researchgate.net
Arginine Aminopeptidase Bestatin Analogue Noncompetitive Kis = 66 nM, Kii = 10 nM nih.gov

pH and Temperature Dependence of Enzymatic Activity

The catalytic activity of enzymes is highly dependent on environmental factors such as pH and temperature. Utilizing L-Lysine beta-naphthylamide as a substrate allows for the determination of the optimal conditions for enzyme function.

The pH profile of an enzyme provides insights into the ionization states of amino acid residues in the active site that are crucial for catalysis and substrate binding. For many aminopeptidases that hydrolyze L-Lysine beta-naphthylamide, the optimal pH is in the neutral to slightly alkaline range. For example, three distinct aminopeptidases purified from human placenta, one of which shows a preference for L-lysine-beta-naphthylamide, all exhibit a pH optimum close to neutral nih.gov. A novel aminopeptidase B from Aspergillus niger that is active on Lys-pNA has an optimal pH of 7.0 researchgate.net. However, some variations exist, as an arginine aminopeptidase from Lactobacillus sakei, which also hydrolyzes lysine derivatives, displays an optimal pH of 5.0 nih.gov.

Temperature also significantly influences the rate of enzymatic reactions. The activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. For the aminopeptidase B from Aspergillus niger, the optimal temperature for activity was found to be 40°C, with the enzyme being stable below this temperature researchgate.net. Similarly, the arginine aminopeptidase from Lactobacillus sakei has an optimal temperature of 37°C nih.gov. In contrast, a study on the precursor form of L-lysine α-oxidase (prLysOX) showed an optimal temperature of 50°C nih.gov.

Table 3: Optimal pH and Temperature for Aminopeptidases Acting on L-Lysine-like Substrates

Enzyme Optimal pH Optimal Temperature (°C) Source(s)
Human Placental Aminopeptidase II1 ~7.0 Not Reported nih.gov
Aspergillus niger Aminopeptidase B 7.0 40 researchgate.net
Lactobacillus sakei Arginine Aminopeptidase 5.0 37 nih.gov
L-lysine α-oxidase (precursor) 4.0 50 nih.gov

Elucidation of Active Site Characteristics and Substrate Binding

L-Lysine beta-naphthylamide, with its distinct lysine and beta-naphthylamide moieties, is an excellent probe for elucidating the characteristics of an enzyme's active site. The active site of an enzyme is a three-dimensional cleft or pocket where substrate binding and catalysis occur.

For aminopeptidases that act on L-Lysine beta-naphthylamide, the active site can be conceptually divided into subsites that accommodate different parts of the substrate. Structure-activity relationship studies have provided insights into these subsites. For arginine aminopeptidase, it has been shown that the S1 subsite, which binds the N-terminal amino acid side chain, has a preference for basic residues like arginine and lysine nih.gov. This explains the high specificity of these enzymes for substrates like L-Lysine beta-naphthylamide. The S1' subsite, which interacts with the residue adjacent to the scissile bond, shows a preference for aromatic side chains nih.gov. The beta-naphthylamide group of the substrate effectively occupies this S1' pocket.

Molecular modeling and simulation studies have further illuminated the interactions within the active site. For an aminopeptidase from Streptomyces griseus, molecular docking revealed that residues such as histidine, aspartate, and glutamate (B1630785) are involved in hydrogen bonding with the substrate and a catalytic zinc ion nih.gov. It is proposed that a glutamate residue, activated by a water molecule, initiates a nucleophilic attack on the peptide bond of the substrate nih.gov. These findings provide a detailed picture of the molecular events that occur during the binding and cleavage of substrates like L-Lysine beta-naphthylamide.

Investigation of Substrate Specificity in Relation to Enzyme Structure

The substrate specificity of an enzyme is a hallmark of its biological function and is determined by the precise three-dimensional arrangement of amino acids in its active site. L-Lysine beta-naphthylamide is a valuable tool for probing the substrate specificity of aminopeptidases.

Enzymes such as aminopeptidase B are highly specific for the hydrolysis of beta-naphthylamides of basic L-amino acids researchgate.netnih.gov. The preference for L-lysine and L-arginine at the N-terminus is a defining characteristic of this class of enzymes nih.gov. The hydrolysis rates for substrates with other N-terminal residues are often negligible nih.gov. This high degree of specificity arises from the specific interactions between the side chain of the substrate's N-terminal amino acid and the residues lining the S1 pocket of the enzyme's active site.

The structure of the enzyme dictates these specific interactions. In the case of aminopeptidases, the S1 pocket is typically shaped and charged to favorably accommodate the long, positively charged side chain of lysine. The presence of acidic residues (aspartate or glutamate) in the S1 pocket can form salt bridges with the ε-amino group of the lysine side chain, anchoring the substrate in the correct orientation for catalysis. The broader specificity for different beta-naphthylamide derivatives can also be explored to map the S1' subsite and understand how the enzyme accommodates different leaving groups. The use of a library of substrates with variations in both the amino acid and the naphthylamide moiety can provide a detailed map of the enzyme's active site and a deeper understanding of the structural basis of its specificity.

Advanced Research Applications and Methodological Innovations

Integration into Cell-Free System Research Methodologies

Cell-free systems, which contain the necessary machinery for transcription and translation extracted from cells, offer a controllable environment for studying protein synthesis and enzymatic pathways without the complexity of a living organism. While much research in cell-free systems focuses on the synthesis of lysine-containing proteins or lysine (B10760008) derivatives, a key methodological application of L-Lysine β-naphthylamide is in the real-time monitoring of aminopeptidase (B13392206) activity within these systems.

Detailed Research Findings: In research focused on synthesizing and characterizing proteases or peptidases in cell-free platforms, L-Lysine β-naphthylamide can be introduced as a reporter substrate. After the cell-free synthesis of a specific aminopeptidase that targets lysine residues, the addition of L-Lysine β-naphthylamide to the reaction mixture allows for the direct measurement of the newly made enzyme's activity. The enzymatic cleavage of the amide bond liberates β-naphthylamine, which can be detected via colorimetry or fluorometry. This provides immediate functional validation of the synthesized enzyme.

This methodology is particularly useful for:

Confirming Functional Enzyme Synthesis: Verifying that a synthesized peptidase is not only produced but also correctly folded and active.

High-Throughput Screening: Testing the effects of different conditions (e.g., temperature, pH, inhibitors) on the activity of a freshly synthesized enzyme directly in the synthesis plate.

Studying Co-translational Regulation: Investigating how the activity of an aminopeptidase might be modulated by other components present in the cell-free lysate.

Table 1: Hypothetical Monitoring of a Cell-Free Synthesized Aminopeptidase
Time Post-Synthesis (Minutes)L-Lysine β-naphthylamide AddedRelative Fluorescence Units (RFU)Calculated Enzyme Activity (RFU/min)Interpretation
0Yes50-Baseline fluorescence
10Yes25020.0Enzyme is active
20Yes45520.5Consistent enzyme activity
30Yes65219.7Stable enzyme function
30 (with Inhibitor)Yes752.5Activity is specifically inhibited

Use in the Development of Research-Oriented Enzyme Immunoassays

Enzyme-linked immunosorbent assays (ELISAs) are a cornerstone of biomedical research for detecting and quantifying proteins. In a typical ELISA, an antibody is linked to a reporter enzyme. The addition of a substrate for that enzyme produces a measurable signal. L-Lysine β-naphthylamide is instrumental in the development of novel research ELISAs designed to detect or quantify aminopeptidases.

Detailed Research Findings: To develop an ELISA for a specific lysine aminopeptidase, a capture antibody is first immobilized on a microplate well. The biological sample (e.g., tissue homogenate, serum) is added, and the target aminopeptidase is captured. After washing away unbound components, L-Lysine β-naphthylamide is added. The captured, active enzyme cleaves the substrate, releasing the β-naphthylamine moiety. A subsequent chemical reaction can convert this product into a colored compound, allowing for quantification with a spectrophotometer. The intensity of the color is directly proportional to the amount of active enzyme in the sample. This "direct activity" immunoassay provides more biologically relevant information than assays that only measure enzyme quantity, as it confirms the enzyme is functional.

A study on three distinct aminopeptidases purified from human placenta utilized L-lysine-beta-naphthylamide to characterize one of the enzymes, Aminopeptidase II1. nih.gov This enzyme showed a preference for L-lysine-beta-naphthylamide as a substrate, demonstrating how this compound can be used to develop specific assays to differentiate between various aminopeptidases within a complex biological sample. nih.gov

Table 2: Research ELISA for Aminopeptidase Quantification
Sample (Enzyme Concentration)Absorbance at 560 nmInterpretation
Standard 1 (0.1 ng/mL)0.05Low enzyme level
Standard 2 (1.0 ng/mL)0.45Dose-dependent signal increase
Standard 3 (10.0 ng/mL)1.80
Research Sample A0.88Sample contains ~4.5 ng/mL of active enzyme
Research Sample B0.12Sample contains low levels of active enzyme

Application in Protein Purification Monitoring Techniques

The purification of a specific enzyme from a complex mixture like a cell lysate involves multiple steps, typically including chromatography. Throughout this process, it is crucial to track the location of the target enzyme. L-Lysine β-naphthylamide serves as an effective reagent for monitoring the purification of lysine-preferring aminopeptidases.

Detailed Research Findings: During column chromatography, the cell lysate is passed through a resin, and different proteins are eluted over time into separate collection tubes or "fractions." To identify which fractions contain the active aminopeptidase, a small aliquot from each fraction is mixed with L-Lysine β-naphthylamide in a buffer solution. The fractions that induce a rapid color change (or increase in fluorescence) are the ones containing the active enzyme. This allows researchers to pool the correct fractions for further purification steps and discard those without the target protein, saving time and resources.

In the characterization of enzymes from porcine intestinal mucosa, various amino acid β-naphthylamides, including leucine (B10760876) and proline derivatives, were used to identify and quantify enzymatic activity during purification. nih.govresearchgate.net This principle is directly applicable to L-Lysine β-naphthylamide for enzymes with a preference for lysine. The relative rate of hydrolysis in each fraction provides a semi-quantitative measure of enzyme concentration and purity.

Table 3: Monitoring Aminopeptidase Purification via Ion-Exchange Chromatography
Fraction NumberTotal Protein (mg/mL)Aminopeptidase Activity (nmol/min/mL) using L-Lys-βNASpecific Activity (Activity/mg)
Crude Lysate15.2120.57.9
Flow-through (1-5)8.55.10.6
Wash (6-10)1.12.32.1
Elution (11-13)0.510.220.4
Elution (14-16)0.8155.6194.5
Elution (17-19)0.425.363.3

Role in Elucidating Amino Acid Metabolism Pathways in Research Models

Understanding the complex web of amino acid metabolism is fundamental to biology and disease research. Aminopeptidases are key players, regulating the availability of free amino acids and processing bioactive peptides. L-Lysine β-naphthylamide is a critical substrate for probing these pathways, particularly those involving the processing of peptides with N-terminal lysine residues.

Detailed Research Findings: By using L-Lysine β-naphthylamide in assays with tissue extracts or purified enzymes from research models, scientists can identify and characterize novel enzymes involved in lysine metabolism. For example, research led to the discovery of a novel lysine-specific aminopeptidase (KAP) by observing the hydrolysis of Lys-βNA. nih.gov Further investigation using this substrate allowed for the determination of key kinetic parameters of the enzyme, such as its Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). nih.gov The Kₘ value indicates the substrate concentration at which the enzyme operates at half its maximum speed, providing insight into its affinity for lysine-terminated peptides.

Comparing these kinetic parameters under different physiological or pathological conditions (e.g., in healthy vs. diseased tissue models) can reveal how enzyme activity is regulated and how it contributes to the disease state. For instance, altered KAP activity could impact the processing of neuropeptides, which is relevant in neurological disorders. nih.gov

Table 4: Kinetic Parameters of a Novel Lysine-Specific Aminopeptidase (KAP) Determined Using Lys-βNA nih.gov
ParameterValueSignificance in Metabolic Studies
SubstrateL-Lysine β-naphthylamideSpecific probe for lysine-preferring enzymes.
Kₘ (Michaelis Constant)333 µMIndicates the substrate affinity of the enzyme; helps model its behavior at physiological substrate concentrations.
Vₘₐₓ (Maximum Velocity)0.7 nmol/min/mg proteinRepresents the maximum rate of reaction, indicating the enzyme's catalytic capacity.
Optimal pH7.5Defines the pH at which the enzyme is most active, linking its function to specific cellular compartments.
InhibitorsBestatin (B1682670), Chelating AgentsHelps classify the enzyme and understand its regulatory mechanisms within metabolic pathways.

Future Directions and Emerging Research Avenues

Potential for Novel Enzyme Discovery and Characterization in Research

L-Lysine beta-naphthylamide and its analogs are instrumental in the discovery and characterization of new enzymes, particularly peptidases and proteases. The substrate's specificity for enzymes that cleave lysine (B10760008) residues makes it a powerful tool for screening complex biological samples, such as microbial cultures or tissue homogenates, for novel enzymatic activities.

One area of discovery is in identifying unique aminopeptidases. For instance, research on various biological sources has led to the purification of novel aminopeptidases that show a preference for hydrolyzing basic amino acid-beta-naphthylamides, including L-Lysyl-β-naphthylamide. researchgate.net Similarly, enzymes like proline-beta-naphthylamidase have been isolated and characterized from porcine intestinal mucosa using proline-beta-naphthylamide, demonstrating the utility of this class of substrates in identifying previously undescribed enzymes. nih.govresearchgate.net The process typically involves incubating a sample with the substrate and detecting the release of β-naphthylamine, indicating the presence of the target enzymatic activity. This initial screening can be followed by purification and detailed characterization of the novel enzyme.

Furthermore, these substrates are crucial for characterizing known enzymes with broad specificity, such as enteropeptidase. Studies have used substrates like Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide to determine the optimal pH and substrate specificity of this enzyme, revealing that while acidic residues are favorable, they are not absolutely required for its activity. nih.gov The search for enzymes with specific functions, such as the lysine-ɛ-aminotransferase (LAT) which is upregulated in latent Mycobacterium tuberculosis, highlights another frontier where lysine-based substrates are invaluable for identifying inhibitors and understanding enzyme mechanisms. nih.gov

Table 1: Examples of Enzymes Characterized Using Beta-Naphthylamide Substrates

Enzyme Substrate(s) Source Organism/Tissue Key Finding Reference(s)
Aminopeptidase (B13392206) B L-Arginyl-β-naphthylamide, L-Lysyl-β-naphthylamide --- Preferentially hydrolyzes basic residues. researchgate.net
Enteropeptidase Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide Porcine duodenum Optimally active at pH 8.0; inhibited by serine and cysteine proteinase inhibitors. nih.gov
Proline-beta-naphthylamidase Proline-beta-naphthylamide, Glycine-beta-naphthylamide Porcine intestinal mucosa A novel serine hydrolase that had not been previously described. nih.govresearchgate.net

Development of Advanced Analytical Platforms Incorporating Beta-Naphthylamide Substrates

The inherent fluorogenic properties of the cleavage product, β-naphthylamine, make L-Lysine beta-naphthylamide an ideal component for the development of high-throughput and sensitive analytical platforms. Future applications will move beyond standard plate-reader assays to more sophisticated systems for diagnostics and metabolic analysis.

Efflux pump activity in bacteria is a major mechanism of antibiotic resistance, and β-naphthylamide compounds are central to assays measuring this activity. nih.govmdpi.com For example, an efflux assay for the AcrB pump in E. coli monitors the fluorescence of naphthylamine generated from the hydrolysis of aminoacyl-β-naphthylamides that have been pumped into the periplasm. nih.gov This principle can be expanded to create high-throughput screening (HTS) platforms to discover new efflux pump inhibitors (EPIs), which could rejuvenate the efficacy of existing antibiotics. mdpi.complos.org

Moreover, the integration of β-naphthylamide substrates with advanced analytical techniques like ultra-high performance liquid chromatography–mass spectrometry (UHPLC-MS) opens new possibilities. Metabolomic profiling studies use such technologies to identify and quantify hundreds of metabolites in biological samples to find metabolic signatures associated with specific diseases or phenotypes. nih.gov L-Lysine beta-naphthylamide could be used as a specific probe within such workflows to precisely measure the activity of lysine-metabolizing enzymes, linking enzymatic function directly to broader metabolic changes in complex conditions like asthma. nih.gov

Integration into Systems Biology Research Methodologies

Systems biology aims to understand the complex interactions within biological systems. L-Lysine beta-naphthylamide can serve as a valuable tool in this field by providing quantitative data on specific enzymatic nodes within larger cellular networks. By measuring the activity of enzymes involved in lysine metabolism, researchers can gain insights into how these pathways are regulated and integrated with other cellular processes.

Lysine metabolism is crucial for various cellular functions, including protein synthesis, post-translational modifications, and osmoregulation. nih.govnih.govnih.gov For instance, in certain methanogenic archaea, genes for lysine metabolism are induced by high salinity and are essential for survival under these conditions. nih.gov Using L-Lysine beta-naphthylamide to probe the activity of related enzymes under different environmental stresses can provide crucial data for building predictive models of microbial adaptation.

Computational Modeling of Substrate-Enzyme Interactions

The interaction between L-Lysine beta-naphthylamide and its target enzymes is a prime subject for computational modeling techniques like molecular docking and molecular dynamics (MD) simulations. These methods provide atomic-level insights into how the substrate binds to the enzyme's active site and the mechanism of catalysis or inhibition.

Molecular dynamics simulations have been used to investigate the binding of various aminoacyl β-naphthylamides to the AcrB efflux pump. nih.govpnas.orgnih.gov These studies revealed how the compounds bind within the distal pocket of the protein and how this binding affects the efflux of other drugs. pnas.orgnih.gov Such computational approaches can predict the binding affinity and orientation of L-Lysine beta-naphthylamide with known or newly discovered enzymes, guiding further experimental work.

Moreover, computational modeling is increasingly used for the rational design of novel, highly active enzyme substrates or inhibitors. nih.govrsc.orgnih.gov Starting with the structure of L-Lysine beta-naphthylamide, researchers can virtually modify the molecule to improve its properties, such as increasing its specificity or catalytic efficiency for a particular enzyme. This combination of molecular docking and experimental validation accelerates the development of optimized chemical tools for biochemical research. nih.gov

Table 2: Applications of Computational Modeling with Beta-Naphthylamide Substrates

Modeling Technique System Studied Research Goal Key Insight Reference(s)
Molecular Docking & MD Simulation Aminoacyl β-naphthylamides & AcrB Efflux Pump Understand efflux modulation and substrate binding. Revealed the mode of binding in the distal pocket affects the efflux of other substrates. pnas.orgnih.gov
Molecular Docking Peptide substrates & Microbial Transglutaminase Design of highly active substrates. Confirmed the potential to design high-activity substrates by combining docking with experiments. nih.govrsc.org

Role in Advanced Proteomics Research Methods

A significant future direction for L-Lysine beta-naphthylamide is its adaptation for use in advanced proteomics techniques, particularly activity-based protein profiling (ABPP). scispace.com ABPP is a powerful chemical proteomic strategy that uses chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. researchgate.netnih.govfrontiersin.org

A standard ABPP probe consists of a reactive group (warhead) that covalently binds to an enzyme's active site, a reporter tag (like biotin (B1667282) or a fluorophore) for detection, and a linker. nih.govnih.gov L-Lysine beta-naphthylamide could be chemically modified to serve as the foundation for an ABPP probe targeting lysine-specific proteases or peptidases. By replacing the simple amide with a reactive "warhead" and attaching a reporter tag, a probe could be created that irreversibly labels active enzymes that recognize the lysine side chain.

This approach would allow for the identification and quantification of active lysine-processing enzymes across the entire proteome. frontiersin.org Quantitative proteomics methods could then be used to compare the activity profiles of these enzymes between different cellular states, for example, in healthy versus cancerous cells or in response to a drug treatment. nih.govnih.gov This would provide a global view of the functional role of lysine metabolism and processing, uncovering new regulatory mechanisms and potential therapeutic targets that would be missed by traditional expression-based proteomics. scispace.comnih.gov

Concluding Remarks on the Academic Significance of L Lysine Beta Naphthylamide Carbonate

Summary of Contributions to Enzymology and Biochemical Research

L-Lysine beta-naphthylamide has served as a valuable tool in enzymology and biochemical research, primarily as a chromogenic substrate for the detection and characterization of various proteases. Its core contribution lies in providing a straightforward method to measure the activity of enzymes that cleave lysine (B10760008) residues from the N-terminus of peptides. The enzymatic hydrolysis of the amide bond liberates free beta-naphthylamine, a chromophore that can be easily quantified, often after a coupling reaction to form a colored azo dye.

This compound has been instrumental in the study of aminopeptidases. For instance, research on an arylamidase from Pseudomonas aeruginosa utilized various amino acid-beta-naphthylamides, including lysine-beta-naphthylamide, to characterize the enzyme's substrate specificity. nih.gov Such studies helped determine that the enzyme hydrolyzes basic and neutral N-terminal amino acid residues from these substrates. nih.gov Similarly, it has been used to identify and distinguish different aminopeptidases in bacteria like Bacillus subtilis, where an enzyme designated as aminopeptidase (B13392206) II was found to most rapidly hydrolyze L-lysyl-beta-naphthylamide. dntb.gov.ua These applications demonstrate the substrate's utility in fundamental enzyme characterization and microbial identification.

The specificity of the lysine residue makes the substrate particularly useful for assaying trypsin-like proteases and other enzymes with a preference for basic amino acids at their cleavage sites. researchgate.net By providing a reliable and reproducible assay, L-Lysine beta-naphthylamide enables researchers to purify enzymes, study their kinetic properties, and screen for potential inhibitors, thereby advancing the broader understanding of proteolytic processes in biology.

Future Outlook for its Research Utility in Basic and Applied Sciences

The research utility of L-Lysine beta-naphthylamide carbonate is poised to evolve, aligning with broader trends in biotechnology and drug discovery. While classic chromogenic substrates remain relevant, the future points toward the development of more sophisticated tools with enhanced sensitivity and specificity. futuremarketinsights.comresearchgate.net There is significant potential in creating novel derivatives of L-Lysine beta-naphthylamide that offer improved kinetic properties or different detection modalities, such as fluorescence or luminescence, to meet the demand for high-sensitivity assays. futuremarketinsights.com

In the realm of drug discovery, there is a growing focus on targeting methyl-lysine binding proteins and other enzymes involved in post-translational modifications. nih.gov As new lysine-modifying enzymes are discovered, substrates like L-Lysine beta-naphthylamide and its future variants will be essential for developing high-throughput screening (HTS) assays to find novel inhibitors. nih.gov The development of covalent inhibitors targeting functional lysines is an emerging field, and substrates that can effectively report on the activity of target enzymes are crucial for these discovery campaigns. nih.gov

Furthermore, advancements in enzyme immobilization and biosensor technology open new avenues for the application of such substrates. nih.gov L-Lysine beta-naphthylamide could be integrated into diagnostic platforms for detecting specific protease biomarkers associated with diseases. The ongoing need for robust and cost-effective research tools ensures that L-Lysine beta-naphthylamide will continue to be a valuable compound in basic science for elucidating enzyme mechanisms and in applied science for developing new diagnostics and therapeutics. researchnester.comkerry.com

Q & A

Q. What mechanistic insights can be gained from comparing this compound with its α-naphthylamide counterpart?

  • Methodological Answer : Perform X-ray crystallography or molecular dynamics simulations to compare steric and electronic effects of α- vs. β-naphthylamide groups. Validate with enzymatic assays to assess stereochemical impacts on binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.